molecular formula C8H9FN2O3S B7722863 2-(4-fluorobenzenesulfonyl)-N'-hydroxyethanimidamide

2-(4-fluorobenzenesulfonyl)-N'-hydroxyethanimidamide

Cat. No.: B7722863
M. Wt: 232.23 g/mol
InChI Key: STPCRDRACVTHTE-UHFFFAOYSA-N
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Description

2-(4-fluorobenzenesulfonyl)-N’-hydroxyethanimidamide is a chemical compound that features a sulfonyl group attached to a fluorobenzene ring, along with a hydroxyethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzenesulfonyl)-N’-hydroxyethanimidamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N’-hydroxyethanimidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzenesulfonyl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-(4-fluorobenzenesulfonyl)-N’-hydroxyethanimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzenesulfonyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The hydroxyethanimidamide moiety can also interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorobenzenesulfonyl chloride
  • 2-chloro-4-fluorobenzenesulfonyl chloride
  • 4-bromo-2-fluorobenzenesulfonyl chloride

Uniqueness

2-(4-fluorobenzenesulfonyl)-N’-hydroxyethanimidamide is unique due to the presence of both the sulfonyl and hydroxyethanimidamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPCRDRACVTHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-76-6
Record name 175203-76-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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